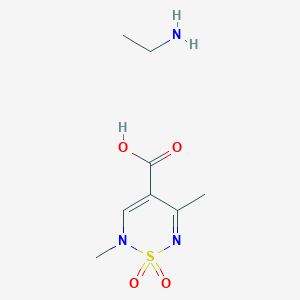

2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

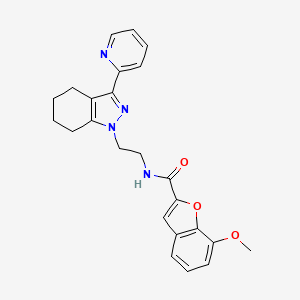

“2,5-Dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” is a chemical compound with the molecular formula C8H15N3O4S . It has an average mass of 249.287 Da and a monoisotopic mass of 249.078323 Da .

Synthesis Analysis

The synthesis of 1,2,6-thiadiazine-1,1-dioxides was first reported using sulfamide with alpha and beta diketones . More recently, derivatives of 1,2,6-thiadiazine-1,1-dioxide have been reported .Molecular Structure Analysis

The structure of the compound was determined by the single crystal X-ray diffraction method . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring . The dihedral angle between the thiadiazine ring and the aromatic ring is 93.72° .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compound , has been reported to exhibit antimicrobial activity . This suggests that “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” may also have potential as an antimicrobial agent.

Antiviral Activity

Similarly, the 1,2,4-benzothiadiazine-1,1-dioxide ring has been found to have antiviral properties . This could indicate a potential application of “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” in antiviral therapies.

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive effects . This suggests that “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” could potentially be used in the treatment of hypertension.

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antidiabetic activity . This indicates a potential application of “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” in the management of diabetes.

Aldose Reductase Inhibition

A series of benzothiadiazine-1,1-dioxide compounds were developed and screened as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the development of several long-term complications of diabetes, suggesting another potential application of “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” in diabetes management.

PI3Kδ Inhibition

A series of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were synthesized and evaluated as PI3Kδ inhibitors . PI3Kδ is a lipid kinase involved in cellular functions such as cell growth and survival, and its inhibition has implications in cancer therapy. This suggests a potential application of “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” in cancer treatment.

Antiproliferative Activity

The PI3Kδ inhibitors were further evaluated for their antiproliferative activity against human B-cell SU-DHL-6 . This suggests that “2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1)” could potentially be used in the treatment of certain types of cancer.

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, a halo group at the 7 and 8 positions of the ring has been found to yield active compounds .

Biochemical Pathways

Compounds with a similar structure have been found to interact with a variety of biochemical pathways, depending on the functional groups attached to the ring .

Result of Action

Compounds with a similar structure have been found to exhibit a wide range of therapeutic activities .

Eigenschaften

IUPAC Name |

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid;ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S.C2H7N/c1-4-5(6(9)10)3-8(2)13(11,12)7-4;1-2-3/h3H,1-2H3,(H,9,10);2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTILOFCROBQOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.CC1=NS(=O)(=O)N(C=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide-ethanamine (1:1) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride](/img/structure/B2450987.png)

![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)

![N-[[4-(Aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2450993.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2451000.png)

![[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B2451002.png)